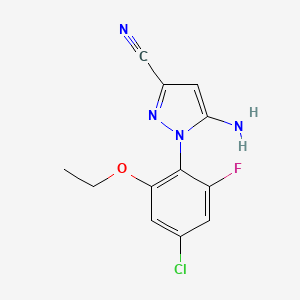
5-Amino-1-(4-chloro-2-ethoxy-6-fluorophenyl)-1H-pyrazole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-1-(4-chloro-2-ethoxy-6-fluorophenyl)-1H-pyrazole-3-carbonitrile is a complex organic compound with a unique structure that includes a pyrazole ring substituted with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(4-chloro-2-ethoxy-6-fluorophenyl)-1H-pyrazole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with substituted nitriles under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of automated systems for monitoring and adjusting these parameters is crucial for maintaining consistency and quality in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-1-(4-chloro-2-ethoxy-6-fluorophenyl)-1H-pyrazole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The conditions for these reactions vary but often include specific temperatures, pressures, and pH levels to optimize the reaction rate and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could result in a new derivative with different functional groups.
Wissenschaftliche Forschungsanwendungen
5-Amino-1-(4-chloro-2-ethoxy-6-fluorophenyl)-1H-pyrazole-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 5-Amino-1-(4-chloro-2-ethoxy-6-fluorophenyl)-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Amino-1-(4-chloro-6-ethoxy-2-fluorophenyl)-1H-pyrazole-4-carboxylic acid ethyl ester
- 5-Amino-1-(4-chloro-6-ethoxy-2-fluorophenyl)-1H-pyrazole-3-carboxamide
Uniqueness
Compared to similar compounds, 5-Amino-1-(4-chloro-2-ethoxy-6-fluorophenyl)-1H-pyrazole-3-carbonitrile stands out due to its specific functional groups, which confer unique chemical and biological properties. These properties make it particularly useful in applications where precise molecular interactions are required.
Eigenschaften
CAS-Nummer |
99479-46-6 |
|---|---|
Molekularformel |
C12H10ClFN4O |
Molekulargewicht |
280.68 g/mol |
IUPAC-Name |
5-amino-1-(4-chloro-2-ethoxy-6-fluorophenyl)pyrazole-3-carbonitrile |
InChI |
InChI=1S/C12H10ClFN4O/c1-2-19-10-4-7(13)3-9(14)12(10)18-11(16)5-8(6-15)17-18/h3-5H,2,16H2,1H3 |
InChI-Schlüssel |
CTQPDXMFNFZHQS-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)Cl)F)N2C(=CC(=N2)C#N)N |
Kanonische SMILES |
CCOC1=C(C(=CC(=C1)Cl)F)N2C(=CC(=N2)C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















